molecular formula C18H31N5O6 B1663592 Rapastinel CAS No. 117928-94-6

Rapastinel

Katalognummer: B1663592
CAS-Nummer: 117928-94-6
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: GIBQQARAXHVEGD-BSOLPCOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Rapastinel is derived from a monoclonal antibody, B6B21. It is a tetrapeptide (threonine-proline-proline-threonine-amide) obtained from amino acid sequence information from one of the hypervariable regions of the light chain of B6B21 . The synthetic route involves the structural modification of B6B21 to produce the amidated tetrapeptide . Industrial production methods typically involve peptide synthesis techniques, including solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the desired peptide chain.

Analyse Chemischer Reaktionen

Structural Analysis and Stability

Rapastinel’s chemical structure is characterized by:

  • Chemical formula : C18H31N5O6\text{C}_{18}\text{H}_{31}\text{N}_5\text{O}_6 .

  • IUPAC name : (2S,3R)-2-{[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]formamido}-3-hydroxybutanamide .

  • Stereochemistry : Strict control of amino acid configurations during synthesis ensures the correct β-turn conformation .

Property Value Source
Molecular Weight413.475 g/mol
Purity>95%
Synthesis Time2–5.5 hours
Yield56–77%

Mechanistic Insights

This compound’s activity is linked to its interaction with NMDA receptors:

  • Receptor Binding : Modulates NMDA receptors through a novel site distinct from glycine co-agonist sites .

  • Functional Effects : Enhances glutamate-mediated NMDAR activity at therapeutic concentrations, promoting synaptic plasticity .

  • Comparative Analysis : Unlike ketamine (an NMDAR antagonist), this compound lacks dissociative side effects due to its partial agonist activity .

Critical Findings

  • Blood-Brain Barrier Permeability : this compound crosses the BBB efficiently, with a brain uptake index of ~80% .

  • Stability : The β-turn structure and hydrogen-bond network confer stability for in vivo applications .

  • Next-Generation Compounds : Structural insights from this compound led to derivatives like apimostinel (NRX-1074) and zelquistinel (AGN-241751) .

This synthesis framework underscores this compound’s unique development from antibody-derived peptides, highlighting its potential as a rapid-acting antidepressant with a distinct mechanism of action.

Wissenschaftliche Forschungsanwendungen

Rapastinel is an investigational drug that has been studied for its antidepressant and neurocognitive effects . It functions as a selective positive NMDA (N-methyl-D-aspartate) receptor modulator .

Scientific Research Applications

Mechanism of Action
this compound enhances NMDA receptor activity through a novel site, which is independent of the glycine co-agonist site . This mechanism of action may explain its rapid antidepressant effects and low propensity for dissociative side effects .

  • It has been shown to preferentially enhance conductance of NR2B-containing NMDARs at rat Schaffer collateral-CA1 synapses .
  • It enhances the magnitude of long-term potentiation (LTP) of synaptic transmission while simultaneously reducing that of long-term depression (LTD) .
  • A single dose of this compound increased the proportion of whole-cell NMDAR current contributed by NR2B-containing NMDARs in the hippocampus 1 week post-dosing, an effect that returned to baseline by 4 weeks post-dosing .

Antidepressant Effects
this compound has demonstrated rapid and sustained antidepressant effects in preclinical and clinical studies .

  • A single dose of this compound produces a rapid antidepressant response in humans that lasts at least 1 week post-dosing . Repeat weekly or bi-weekly dosing with this compound maintains this effect and produces further gains without evidence of tachyphylaxis .
  • In animal studies, this compound has been shown to produce an antidepressant-like effect in Porsolt, learned helplessness, and novelty-induced hypophagia tests in rats, without ketamine-like dissociative, addictive, or sedative side effects .

Effects on Synaptic Plasticity and Cognition

This compound has been shown to increase synaptic plasticity and enhance learning and memory in animal studies .

  • A single injection of this compound increased mature spine density in the infralimbic and prelimbic regions of the brain 24 hours post-dosing .
  • It enhances performance in hippocampal-dependent learning tasks, including trace eyeblink conditioning and the Morris water maze, in both young adult and learning-impaired aged rats .
  • This compound prevented or reversed the declarative memory deficits induced by sub-chronic treatment with ketamine or another global NMDAR antagonist, phencyclidine .
  • It has been shown to enhance learning in both young adult and aging rats, with the this compound-induced enhancement of learning greater in old than in young adult animals .

Clinical Trials and Safety

This compound has been evaluated in several clinical trials as an adjunctive treatment for major depressive disorder (MDD) .

  • In Phase 3 clinical trials, this compound was well-tolerated and demonstrated a safety and tolerability profile similar to placebo .
  • A study assessing the effects of this compound on simulated driving found that this compound 900 and 1800 mg did not impair driving performance, but ketamine 0.5 mg/kg did . Both this compound doses resulted in significantly less impaired driving compared to alprazolam or ketamine .

Limitations

A clinical trial evaluating the efficacy, safety, and tolerability of this compound for relapse prevention was terminated due to not enough events to allow for any statistically meaningful estimation of the Time to First Relapse .

Potential

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Rapastinel (formerly known as GLYX-13) is a novel compound that acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its rapid antidepressant effects, distinct from traditional antidepressants, and its potential therapeutic applications in various psychiatric disorders.

This compound's primary mechanism involves modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory functions. Unlike classical NMDA antagonists, this compound enhances receptor activity without inducing psychotomimetic effects. Key findings regarding its mechanism include:

  • Partial Agonism : this compound competes with glycine site antagonists and activates NMDA receptors in a dose-dependent manner, demonstrating partial agonist properties in electrophysiological studies .
  • Synaptic Plasticity : It has been shown to enhance long-term potentiation (LTP) in rat hippocampal slices, indicating its role in promoting synaptic strengthening .
  • Unique Binding Site : this compound modulates NMDA receptor activity through a novel site independent of the glycine co-agonist site, distinguishing it from other NMDA modulators like ketamine .
MechanismDescription
NMDA Receptor ModulationActs as a partial agonist at the glycine site of NMDA receptors
Enhancement of LTPIncreases synaptic plasticity and enhances memory function
Unique Binding CharacteristicsModulates NMDA receptors through a novel site, avoiding psychotomimetic effects

Case Studies and Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy in treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Key findings include:

  • Major Depressive Disorder :
    • In Phase 2 trials, this compound demonstrated rapid antidepressant effects within one day, lasting approximately seven days post-injection .
    • A double-blind trial involving 116 subjects showed significant improvements in depression scores without psychotomimetic side effects .
  • Obsessive-Compulsive Disorder :
    • A study involving seven patients with severe OCD reported completion of infusions with notable tolerability. The mean baseline Y-BOCS score was 28.9, indicating severe symptoms .

Table 2: Summary of Clinical Trial Findings

Study TypeConditionKey Findings
Phase 2 Clinical TrialMajor Depressive DisorderRapid onset of effect within 24 hours; sustained for a week
Double-Blind TrialMajor Depressive DisorderSignificant score improvement; no psychotomimetic effects
Case StudyObsessive-Compulsive DisorderWell tolerated; completion by all participants

Biological Activity and Cognitive Effects

Research indicates that this compound not only alleviates depressive symptoms but also enhances cognitive functions:

  • Cognitive Enhancement : In rodent models, this compound improved learning capabilities and reversed memory deficits induced by other NMDA antagonists like ketamine .
  • Long-Term Depression (LTD) : It uniquely reduces hippocampal LTD, which may differentiate its effects from other NMDA receptor modulators .

Table 3: Cognitive Effects of this compound

EffectDescription
Learning EnhancementImproves cognitive function in both young and aging rats
Reversal of Memory DeficitsPrevents memory deficits caused by ketamine
Reduction of LTDDifferentiates from similar NMDA modulators

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQQARAXHVEGD-BSOLPCOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030481
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117928-94-6
Record name Rapastinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapastinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAPASTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapastinel
Reactant of Route 2
Reactant of Route 2
Rapastinel
Reactant of Route 3
Reactant of Route 3
Rapastinel
Reactant of Route 4
Reactant of Route 4
Rapastinel
Reactant of Route 5
Reactant of Route 5
Rapastinel
Reactant of Route 6
Rapastinel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.